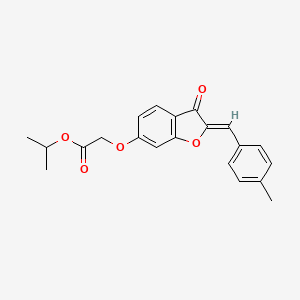

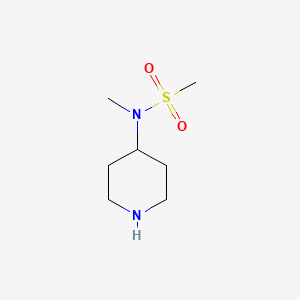

2-((3-(4-异丁氧基苯基)-1-苯基-1H-吡唑-4-基)甲亚甲基)丙二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazolyl-malononitrile derivatives involves several steps, including condensation and cyclocondensation reactions. For example, the formation of fused thiazole derivatives from 2-(4-phenyl-3(H)-thiazol-2-ylidene) malononitrile through cyclo-condensation processes, not via the Knoevenagel condensation, depending on the reaction conditions, highlights the complexity and versatility of synthesizing related compounds (Salah Eldin, 2003).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, such as IR, 1H NMR, and X-ray diffraction, are fundamental in determining the molecular structure of pyrazolyl-malononitrile derivatives. The study by Zheng et al. (2010) on novel pyrazol-1-yl-phenylethanol derivatives provides an example of how these techniques are used to characterize the structure and confirm isomeric intermediates, showcasing the detailed analysis possible for similar compounds (Zheng et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of pyrazolyl-malononitrile derivatives encompasses a wide range of reactions, including their behavior towards amines, phenols, and aldehydes. For instance, reactions of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one with amines and phenols lead to various substituted products, demonstrating the compound's versatility in chemical synthesis (Metwally et al., 1989).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. Chen's 2015 study on the crystal structure and hydrogen-bonding properties of a related compound provides insights into how these properties are analyzed and their implications on the material's stability and applications (Chen, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are integral to understanding the applications of these molecules. For example, the synthesis and characterization of novel Schiff bases using related compounds demonstrate the potential for creating a wide range of derivatives with varied applications (Puthran et al., 2019).

科学研究应用

有机合成与催化

马隆二腈衍生物,包括具有吡唑基团的衍生物,在有机合成中起着关键作用,提供了合成多样杂环化合物的途径。例如,研究表明,马隆二腈可以与各种亲核试剂反应,在不同条件下产生各种衍生物,包括二氮杂萘和吡唑酮(Harb et al., 1989)。这些反应突显了马隆二腈在构建复杂分子结构方面的多功能性,这对于“2-((3-(4-异丁氧基苯基)-1-苯基-1H-吡唑-4-基)亚甲基)马隆二腈”可能是适用的。

绿色化学

利用马隆二腈衍生物开发绿色合成方法突显了它们在可持续化学中的重要性。一项研究报告了无催化剂合成吡唑修饰的腈和丙烯酸酯的方法,使用了马隆二腈,展示了一种高效且环保的方法(Jayalakshmi et al., 2015)。这种方法可以用于合成“2-((3-(4-异丁氧基苯基)-1-苯基-1H-吡唑-4-基)亚甲基)马隆二腈”,为其生产提供了可持续的途径。

腐蚀抑制

吡唑酮衍生物已被研究作为酸性环境中金属的腐蚀抑制剂。研究发现,吡唑酮分子表现出显著的腐蚀抑制性能,这归因于它们在金属表面形成保护层的能力(Ansari et al., 2016)。这表明“2-((3-(4-异丁氧基苯基)-1-苯基-1H-吡唑-4-基)亚甲基)马隆二腈”在材料科学中具有潜在应用,特别是在保护金属免受腐蚀方面。

作用机制

Target of Action

The primary target of Febuxostat is xanthine oxidase (XO) . XO is an enzyme responsible for the synthesis of uric acid, a substance that can accumulate and form crystals in various tissues, leading to gout .

Mode of Action

Febuxostat works by non-competitively blocking the molybdenum pterin center , which is the active site of xanthine oxidase . By inhibiting XO, Febuxostat prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The inhibition of XO disrupts the purine degradation pathway, leading to decreased production of uric acid . This reduction in uric acid levels can alleviate the symptoms of gout, a condition characterized by the deposition of uric acid crystals in joints and other tissues .

Pharmacokinetics

Febuxostat is well absorbed after oral administration, with a bioavailability of over 84% . It is extensively bound to plasma proteins (99.2% to albumin) and is metabolized via multiple pathways, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . The elimination half-life is approximately 5-8 hours, and it is excreted in both urine (49%, mostly as metabolites, 3% as unchanged drug) and feces (45%, mostly as metabolites, 12% as unchanged drug) .

Result of Action

The primary molecular effect of Febuxostat is the reduction of serum uric acid levels . This can lead to a decrease in the size and number of uric acid crystals in gouty joints, thereby reducing inflammation and pain .

Action Environment

The efficacy and stability of Febuxostat can be influenced by various environmental factors. For instance, the presence of certain drugs can affect its metabolism and excretion . Additionally, conditions that alter the function of the liver or kidneys, where Febuxostat is metabolized and excreted, can impact its effectiveness .

属性

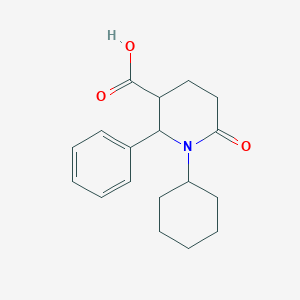

IUPAC Name |

2-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O/c1-17(2)16-28-22-10-8-19(9-11-22)23-20(12-18(13-24)14-25)15-27(26-23)21-6-4-3-5-7-21/h3-12,15,17H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQLZSQZRGLGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)

![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)

![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)

![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)